3-(Isotridecyloxy)propylamine

Description

The exact mass of the compound 1-Propanamine, 3-(C11-14-isoalkyloxy) derivs., C13-rich is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

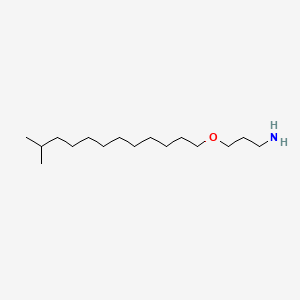

Structure

3D Structure

Properties

IUPAC Name |

3-(11-methyldodecoxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H35NO/c1-16(2)12-9-7-5-3-4-6-8-10-14-18-15-11-13-17/h16H,3-15,17H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFBDUDYFHCIOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCOCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H35NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873476 | |

| Record name | 3-[(11-Methyldodecyl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50977-10-1, 151789-06-9, 1246643-09-3 | |

| Record name | 1-Propanamine, 3-(isotridecyloxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050977101 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(C11-14-isoalkyloxy) derivs., C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151789069 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(isotridecyloxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-[(11-Methyldodecyl)oxy]propan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873476 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(isotridecyloxy)propylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.693 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(C11-14-(branched and linear)oxy)-propan-1-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.167.762 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Cyanoethylation of Isotridecanol Followed by Hydrogenation:

In this two-step process, isotridecanol (B73481) is first reacted with acrylonitrile (B1666552) to form 3-(isotridecyloxy)propionitrile. This intermediate is then hydrogenated to yield the final product.

Potential Impurities:

Unreacted isotridecanol.

Unreacted acrylonitrile.

The intermediate, 3-(isotridecyloxy)propionitrile.

By-products from the hydrogenation step, such as secondary amines formed from the reaction of the primary amine with the intermediate imine.

Traces of the hydrogenation catalyst.

Nucleophilic Substitution of 3 Chloropropylamine with Isotridecanol:

This method involves the reaction of isotridecanol (B73481) with 3-chloropropylamine (B7771022) in the presence of a strong base.

Potential Impurities:

Unreacted isotridecanol.

Unreacted 3-chloropropylamine.

By-products from the elimination of HCl from 3-chloropropylamine, leading to allylamine.

Dialkylation products where two isotridecyloxy groups react with one molecule of 3-chloropropylamine.

Mitigation Strategies:

Effective control over the manufacturing process is essential to minimize the formation of impurities. zamann-pharma.com Key mitigation strategies include:

Raw Material Purity: Ensuring the high purity of starting materials, such as isotridecanol and acrylonitrile (B1666552) or 3-chloropropylamine, is the first line of defense against introducing impurities. zamann-pharma.com

Process Optimization: Careful control of reaction parameters such as temperature, pressure, reaction time, and stoichiometry can maximize the yield of the desired product and minimize the formation of by-products. For instance, in the hydrogenation step, the choice of catalyst and reaction conditions can significantly influence the selectivity towards the primary amine.

pH Control: Maintaining the optimal pH during the synthesis can prevent side reactions. For example, avoiding highly acidic conditions can reduce the risk of certain degradation pathways. zamann-pharma.com

Purification Techniques: Post-synthesis purification is crucial for removing residual impurities. Common methods include:

Distillation: Fractional distillation under reduced pressure is often used to separate the desired amine from lower and higher boiling point impurities.

Washing: Aqueous washing can remove water-soluble impurities and salts.

Filtration: To remove particulate matter and catalyst residues.

Analytical Monitoring: Regular in-process monitoring using techniques like gas chromatography (GC) and high-performance liquid chromatography (HPLC) allows for the timely detection of impurities and enables process adjustments to be made.

The following table summarizes potential impurities and corresponding mitigation strategies for the primary synthetic routes.

| Synthetic Route | Potential Impurity | Mitigation Strategy |

| Cyanoethylation & Hydrogenation | Unreacted Isotridecanol | Stoichiometric control, Fractional distillation |

| Intermediate Nitrile | Optimization of hydrogenation conditions, Distillation | |

| Secondary Amine By-products | Catalyst selection, Control of reaction temperature | |

| Nucleophilic Substitution | Unreacted Starting Materials | Stoichiometric control, Distillation, Washing |

| Allylamine | Temperature control, Choice of base | |

| Dialkylation Products | Control of stoichiometry, Optimization of reaction time |

By implementing a robust impurity profiling program and effective mitigation strategies, manufacturers can ensure the consistent production of high-purity 3-(isotridecyloxy)propylamine that meets the stringent requirements of its diverse applications.

Advanced Characterization and Analytical Techniques for 3 Isotridecyloxy Propylamine

Spectroscopic Analysis of 3-(Isotridecyloxy)propylamine

Spectroscopic methods are indispensable for elucidating the molecular structure and identifying the functional moieties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of this compound, providing detailed information about the carbon and hydrogen framework of the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various protons in its structure. The protons of the terminal methyl groups in the branched isotridecyl chain would likely appear as a doublet in the upfield region of the spectrum. The methylene (B1212753) protons adjacent to the ether oxygen (O-CH₂) and those adjacent to the amine group (CH₂-N) would resonate as characteristic triplets at approximately 3.4-3.6 ppm and 2.7-2.9 ppm, respectively. The remaining methylene and methine protons of the long alkyl chain would produce a complex multiplet in the region of 0.8-1.6 ppm. The protons of the primary amine group (-NH₂) would typically appear as a broad singlet.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a clearer resolution of the individual carbon atoms within the molecule. The carbon atoms of the methyl groups in the isotridecyl chain would be observed in the upfield region. The carbon atom of the methylene group attached to the ether oxygen (O-CH₂) would appear in the range of 65-75 ppm, while the carbon of the methylene group bonded to the nitrogen atom (CH₂-N) would resonate at approximately 40-50 ppm. The other carbon atoms of the isotridecyl and propyl chains would produce a series of signals in the aliphatic region of the spectrum.

A summary of predicted ¹H and ¹³C NMR chemical shifts for a representative structure of this compound is presented in the table below.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Terminal CH₃ (Isotridecyl) | ~0.87 (d) | ~22.7 |

| CH (Isotridecyl branch point) | ~1.55 (m) | ~37.4 |

| (CH₂)n (Isotridecyl chain) | 1.2-1.4 (m) | 26.0-32.0 |

| O-CH₂ -CH₂-CH₂-N | ~3.4-3.6 (t) | ~70-72 |

| O-CH₂-CH₂ -CH₂-N | ~1.7-1.9 (quintet) | ~29-31 |

| O-CH₂-CH₂-CH₂ -N | ~2.7-2.9 (t) | ~40-42 |

| -NH₂ | (broad s) | - |

Note: The chemical shifts are approximate and can vary based on the solvent and specific isomer.

Mass spectrometry is a crucial technique for determining the molecular weight and assessing the purity of this compound. It also provides valuable structural information through the analysis of fragmentation patterns.

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Due to the presence of a single nitrogen atom, this molecular ion peak will have an odd nominal mass.

The fragmentation of this compound is anticipated to proceed through several characteristic pathways for long-chain ether amines. Alpha-cleavage is a dominant fragmentation mechanism for amines, involving the cleavage of the C-C bond adjacent to the nitrogen atom. This would result in the formation of a resonance-stabilized iminium ion. Another likely fragmentation pathway is cleavage of the C-O ether bond, leading to fragments corresponding to the isotridecyl and aminopropyl moieties. Cleavage of C-C bonds along the isotridecyl chain would produce a series of fragment ions separated by 14 mass units (CH₂).

A summary of expected key fragment ions in the mass spectrum of this compound is provided below.

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 257 | [C₁₆H₃₅NO]⁺ | Molecular Ion |

| 242 | [C₁₅H₃₂NO]⁺ | Loss of a methyl radical (•CH₃) from the isotridecyl chain |

| 101 | [C₅H₁₃NO]⁺ | Cleavage of the ether bond with charge retention on the aminopropyl ether fragment |

| 86 | [C₄H₁₀N]⁺ | Alpha-cleavage with loss of the isotridecyloxy group |

| 74 | [C₃H₈NO]⁺ | Cleavage of the C-C bond beta to the nitrogen |

| 58 | [C₃H₈N]⁺ | Alpha-cleavage with McLafferty rearrangement |

| 44 | [CH₂=NH₂]⁺ | Alpha-cleavage at the propyl chain |

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is employed to identify the characteristic functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would display characteristic absorption bands for its primary amine and ether functionalities. The N-H stretching vibrations of the primary amine group are expected to appear as a pair of medium-intensity bands in the region of 3300-3500 cm⁻¹. docbrown.info The N-H bending vibration would be observed around 1590-1650 cm⁻¹. docbrown.info A strong absorption band corresponding to the C-O stretching of the ether linkage is anticipated in the range of 1050-1150 cm⁻¹. The C-H stretching vibrations of the long alkyl chain will produce strong bands in the 2850-2960 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric C-O-C stretching vibration of the ether group is typically a strong and sharp band in the Raman spectrum. The C-H stretching and bending modes of the alkyl chain also give rise to prominent Raman signals.

The table below summarizes the expected characteristic vibrational frequencies for this compound.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (-NH₂) | N-H Stretch | 3300-3500 (two bands) | Medium |

| Primary Amine (-NH₂) | N-H Bend | 1590-1650 | Medium |

| Ether (-C-O-C-) | C-O Stretch | 1050-1150 | Strong |

| Alkyl Chain (-CH₂, -CH₃) | C-H Stretch | 2850-2960 | Strong |

| Alkyl Chain (-CH₂) | CH₂ Bend (Scissoring) | 1450-1470 | Medium |

Chromatographic Separation and Purity Determination of this compound

Chromatographic techniques are essential for the separation of this compound from reaction mixtures and for the determination of its purity.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of long-chain amines like this compound. Due to the lack of a strong chromophore in the molecule, direct UV detection is challenging. Therefore, derivatization is often employed to enhance detectability. sigmaaldrich.com

A common approach involves pre-column derivatization with a reagent that introduces a UV-active or fluorescent tag to the primary amine group. sigmaaldrich.com Reversed-phase HPLC is a suitable separation mode, where a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of acetonitrile (B52724) or methanol (B129727) and water with additives like trifluoroacetic acid to improve peak shape.

A representative HPLC method for the analysis of derivatized this compound is outlined in the table below.

| Parameter | Condition |

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Gradient of Acetonitrile and Water (with 0.1% Trifluoroacetic Acid) |

| Flow Rate | 1.0 mL/min |

| Detection | UV or Fluorescence (depending on the derivatizing agent) |

| Derivatizing Agent | e.g., Dansyl chloride, o-Phthalaldehyde (OPA) |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and semi-volatile compounds. However, the direct analysis of high molecular weight amines like this compound can be challenging due to their low volatility and potential for peak tailing on standard GC columns. vt.edu

To overcome these limitations, derivatization is frequently used to increase the volatility and improve the chromatographic behavior of the analyte. Silylation or acylation of the primary amine group can significantly enhance its suitability for GC analysis. nih.govphenomenex.com

A capillary GC column with a nonpolar or medium-polarity stationary phase is typically used for the separation. Flame Ionization Detection (FID) is a common detection method for this type of compound. For more definitive identification, GC can be coupled with Mass Spectrometry (GC-MS).

A typical GC methodology for the analysis of derivatized this compound is summarized below.

| Parameter | Condition |

| Column | Capillary column with a nonpolar stationary phase (e.g., 5% phenyl-methylpolysiloxane) |

| Injector Temperature | 250-300 °C |

| Oven Program | Temperature gradient (e.g., starting at 100 °C, ramping to 300 °C) |

| Carrier Gas | Helium or Hydrogen |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |

| Derivatizing Agent | e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), Trifluoroacetic anhydride (B1165640) (TFAA) |

Development of Advanced Analytical Methods for Complex Matrices Containing this compound

The development of robust and sensitive analytical methods for the determination of this compound in complex matrices, such as industrial process water, corrosion inhibitor formulations, and oilfield water, is essential for effective process control and environmental monitoring. Advanced analytical techniques, primarily centered around chromatography coupled with mass spectrometry, have been adapted and optimized for this purpose.

A prevalent strategy for the analysis of long-chain amines like this compound involves a multi-step process encompassing sample preparation, derivatization, and instrumental analysis. Given the complexity of industrial samples, meticulous sample cleanup and concentration are critical preliminary steps. Solid-phase extraction (SPE) has proven to be a highly effective technique for isolating and concentrating trace amounts of alkyl amines from aqueous matrices. The use of C18 cartridges is common, allowing for the retention of the hydrophobic long-chain amine while salts and other polar impurities are washed away.

Due to the high boiling point and potential for peak tailing of primary amines in gas chromatography (GC), a derivatization step is often employed. Acylation with trifluoroacetic anhydride (TFAA) is a well-established method that converts the polar amine group into a less polar and more volatile trifluoroacetyl derivative. This not only improves the chromatographic peak shape but also enhances the sensitivity of detection, particularly with electron capture detection (ECD) or mass spectrometry (MS).

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful tool for the separation and identification of this compound derivatives. The use of a high-resolution capillary column, such as a DB-5ms, allows for the efficient separation of the analyte from other components in the sample matrix. The mass spectrometer, operating in selected ion monitoring (SIM) mode, provides high selectivity and sensitivity for the quantification of the target compound, even in the presence of complex background matrices.

Alternatively, high-performance liquid chromatography (HPLC) coupled with mass spectrometry (LC-MS/MS) offers another advanced analytical approach. This technique can sometimes circumvent the need for derivatization, as the compound can be ionized directly in the liquid phase. Reversed-phase chromatography is typically used for the separation, and tandem mass spectrometry provides excellent specificity and low detection limits through multiple reaction monitoring (MRM).

The validation of these analytical methods is critical to ensure the reliability of the results. Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, and precision. The data presented in the following tables are representative of the performance of a validated GC-MS method for the analysis of a long-chain ether amine, analogous to this compound, in an industrial water matrix.

Table 1: Representative GC-MS Method Parameters for the Analysis of Derivatized this compound

| Parameter | Condition |

| Sample Preparation | |

| Extraction Technique | Solid-Phase Extraction (SPE) |

| SPE Sorbent | C18 |

| Elution Solvent | Ethyl Acetate |

| Derivatization | |

| Reagent | Trifluoroacetic Anhydride (TFAA) |

| Reaction Conditions | 60°C for 30 minutes |

| Gas Chromatography (GC) | |

| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |

| Injection Mode | Splitless |

| Carrier Gas | Helium |

| Temperature Program | 100°C (1 min), ramp to 300°C at 15°C/min, hold for 10 min |

| Mass Spectrometry (MS) | |

| Ionization Mode | Electron Ionization (EI) |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions | Specific m/z values for the TFAA derivative |

Table 2: Representative Method Validation Data for the Quantification of a Long-Chain Ether Amine

| Parameter | Result |

| Linearity | |

| Calibration Range | 10 - 1000 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limits of Detection and Quantification | |

| Limit of Detection (LOD) | 3 µg/L |

| Limit of Quantification (LOQ) | 10 µg/L |

| Accuracy (Recovery) | |

| Spiked at 50 µg/L | 95% ± 4% |

| Spiked at 500 µg/L | 98% ± 3% |

| Precision (Relative Standard Deviation) | |

| Intra-day RSD (n=6) | < 5% |

| Inter-day RSD (n=18) | < 8% |

These advanced analytical methods, when properly developed and validated, provide the necessary tools for the accurate and reliable determination of this compound in challenging industrial environments. The choice between GC-MS and LC-MS/MS will depend on the specific matrix, required sensitivity, and available instrumentation.

Applications and Functional Mechanisms of 3 Isotridecyloxy Propylamine in Diverse Systems

3-(Isotridecyloxy)propylamine as a Surfactant and Emulsifier

This compound is recognized for its properties as a surfactant and emulsifying agent. lookchem.com Its effectiveness stems from its molecular structure, which combines both a nonpolar (hydrophobic) tail and a polar (hydrophilic) head group. The hydrophobic portion is the isotridecyl group, a branched C13 alkyl chain, while the hydrophilic part is the propylamine (B44156) group. This dual character allows the molecule to operate at the interface between dissimilar phases, such as oil and water.

The primary mechanism by which this compound functions as a surfactant is through the reduction of surface tension. In an aqueous system, the surfactant molecules migrate to the surface, orienting themselves with their hydrophobic isotridecyl tails directed away from the water and their hydrophilic amine heads immersed in the water. This accumulation at the gas-liquid interface disrupts the cohesive energy of the water molecules, thereby lowering the surface tension. researchgate.netmdpi.com

At the interface between two immiscible liquids, like oil and water, the surfactant molecules position themselves with the hydrophobic tail in the oil phase and the hydrophilic head in the water phase. This reduces the interfacial tension, which is the energy required to maintain the boundary between the two liquids. researchgate.net By lowering this energy barrier, the compound facilitates the mixing and dispersion of the two phases. lookchem.com The efficiency of surfactants is often linked to their ability to lower the surface tension of water from approximately 72 mN/m to lower values. mdpi.com

Table 1: General Surfactant Properties and Mechanisms

| Property | Mechanism | Relevance to this compound |

|---|---|---|

| Amphiphilicity | Possesses both a hydrophobic tail (isotridecyl group) and a hydrophilic head (propylamine group). | This dual nature is the fundamental driver of its surface activity. |

| Surface Adsorption | Molecules spontaneously migrate and adsorb at interfaces (e.g., air-water, oil-water). | Reduces the concentration of high-energy molecules at the interface. |

| Surface Tension Reduction | Disrupts the hydrogen bonding network of water at the surface. | Enhances wetting, spreading, and foaming. lookchem.commdpi.com |

| Interfacial Tension Reduction | Lowers the energy barrier between two immiscible phases (e.g., oil and water). researchgate.net | Crucial for emulsification and detergent action. |

In detergent formulations, this compound contributes to cleaning efficacy by reducing surface tension, which allows the cleaning solution to wet surfaces more effectively and penetrate soils. lookchem.com Its emulsifying action helps to lift oily dirt from surfaces and keep it suspended in the wash water, preventing redeposition.

Emulsification is a key application for this compound. painichemical.com It is used to create stable mixtures of immiscible liquids, known as emulsions. By adsorbing at the oil-water interface, the surfactant forms a protective film around the dispersed droplets, preventing them from coalescing. The hydrophobic tails project into the oil droplets while the hydrophilic heads remain in the continuous aqueous phase (for an oil-in-water emulsion), creating a steric and/or electrostatic barrier to coalescence. This efficacy is crucial in products like personal care items, coatings, and pesticide formulations. lookchem.commahaautomation.com The effectiveness of fatty amine derivatives as emulsifiers has been noted in various industrial applications. whamine.com

The performance of this compound as a surfactant is directly linked to its specific molecular features:

Hydrophobic Chain (Isotridecyl group): The long, branched C13 alkyl chain provides significant hydrophobicity. Branching can increase the molecule's cross-sectional area at an interface, which can influence packing and emulsifying power. It also tends to improve liquidity and handling of the surfactant. google.com

Hydrophilic Head (Propylamine group): The primary amine group provides the necessary hydrophilicity and a site for electrostatic interactions. As a weak base, its charge can be pH-dependent, allowing for tunable properties. The amine structure endows it with characteristics of both non-ionic and cationic surfactants. whamine.com

Ether Linkage: The ether group (-O-) enhances the flexibility of the molecule and can contribute to its chemical stability and solubility characteristics. whamine.com Surfactants containing an ether group in their structure have shown significant surface activity. mdpi.com

The balance between the hydrophobic and hydrophilic portions of the molecule (the Hydrophile-Lipophile Balance or HLB) determines its optimal application, whether as a wetting agent, detergent, or emulsifier for oil-in-water or water-in-oil systems. researchgate.net

Role of this compound in Corrosion Inhibition

This compound is utilized as a corrosion inhibitor, particularly in industrial settings like oil and gas pipelines. mahaautomation.compainichemical.com Its effectiveness arises from its ability to form a protective barrier on metal surfaces, isolating the metal from the corrosive environment. ohio.edu

The primary mechanism of corrosion inhibition by this compound is its adsorption onto the metallic substrate. acs.org This adsorption can occur through two main processes: physisorption and chemisorption. rsc.org

Physisorption (Physical Adsorption): This process involves weaker electrostatic interactions between the inhibitor molecule and the metal surface. ohio.edu In acidic solutions, the amine group of this compound can become protonated (R-NH3+), leading to an electrostatic attraction to the negatively charged metal surface (at potentials negative to the potential of zero charge).

Chemisorption (Chemical Adsorption): This involves a stronger interaction, akin to the formation of a coordinate bond. rsc.org The nitrogen atom in the amine group has a lone pair of electrons that can be shared with the vacant d-orbitals of metal atoms (like iron in steel). mdpi.com This donor-acceptor interaction creates a more stable and robust adsorbed layer. The oxygen atom in the ether linkage may also participate in this process. rsc.org

The adsorbed molecules of this compound form a thin, protective film on the metal. mdpi.com This film acts as a physical barrier, blocking the active sites on the metal surface and preventing corrosive species (such as H+, Cl-, and O2) from reaching it. ohio.edumdpi.com By doing so, it impedes both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process, functioning as a mixed-type inhibitor. mdpi.combibliotekanauki.pl The long, hydrophobic isotridecyl tail of the adsorbed molecule further enhances protection by creating a non-polar layer that repels water.

Table 2: Adsorption Mechanisms in Corrosion Inhibition

| Adsorption Type | Interaction Mechanism | Key Molecular Feature | Resulting Protection |

|---|---|---|---|

| Physisorption | Electrostatic attraction between the protonated amine group and the charged metal surface. ohio.edu | Primary Amine Group (-NH₂) | Forms a readily reversible protective layer. |

| Chemisorption | Electron pair donation from the nitrogen (and potentially oxygen) atom to vacant d-orbitals of the metal. rsc.orgmdpi.com | Nitrogen and Oxygen Heteroatoms | Creates a strong, stable coordinate bond, leading to a durable protective film. |

The effectiveness of the inhibition is often dependent on the inhibitor's concentration, with efficiency increasing as more of the metal surface becomes covered by the adsorbed film. ohio.eduderpharmachemica.com The adsorption process often follows established models like the Langmuir adsorption isotherm, which describes the formation of a monolayer of the inhibitor on the surface. bibliotekanauki.plresearchgate.net

Formation of Protective Layers and Inhibitory Performance

This compound, as part of the broader class of amine-based organic compounds, functions as an effective corrosion inhibitor by forming a protective film at the metal-electrolyte interface. kfupm.edu.saresearchgate.net The mechanism of inhibition is primarily based on the adsorption of the molecule onto the metal surface. kfupm.edu.samdpi.com This process obstructs direct contact between the metal and the corrosive medium, thereby preventing the electrochemical reactions that lead to corrosion. researchgate.netnih.gov

The molecular structure of this compound is key to its inhibitory function. The primary amine (-NH2) group serves as the active site for interaction with the metal surface. kfupm.edu.sa This interaction can occur through donor-acceptor coordination bonding, where the lone pair of electrons on the nitrogen atom is donated to the vacant d-orbitals of the metal atoms (chemisorption). kfupm.edu.sanih.gov Additionally, electrostatic attraction between the protonated amine and a negatively charged metal surface can lead to physical adsorption. nih.gov Once adsorbed, the long, hydrophobic isotridecyloxypropyl chain orients away from the metal, forming a dense, water-repellent monolayer. kfupm.edu.saresearchgate.net This adsorbed layer acts as a physical barrier, preventing corrosive species like water, oxygen, and ions from reaching the metal surface. mdpi.commdpi.com

The performance of amine inhibitors is influenced by factors such as concentration and temperature. Generally, as the concentration of the inhibitor increases, the surface coverage on the metal increases, leading to higher inhibition efficiency. bohrium.commdpi.com Studies on analogous amine-based inhibitors demonstrate significant reductions in corrosion rates with the addition of the inhibitor. mat-pro.com The effectiveness of these protective films is often evaluated using electrochemical techniques and weight loss measurements, which quantify the reduction in the corrosion rate. bohrium.comderpharmachemica.com

Table 1: Inhibitory Performance of Amine-Based Compounds on Steel in Acidic Environments This table presents representative data for amine-based corrosion inhibitors to illustrate typical performance.

| Inhibitor Compound Type | Concentration | Temperature | Inhibition Efficiency (%) | Reference Method |

|---|---|---|---|---|

| N-oleyl-1,3-propanediamine | 5 g/L | 343 K | 94.5% | Weight Loss mat-pro.com |

| 1,3-bis-diethylamino-propan-2-ol | 2.5 x 10⁻² M | Not Specified | 95% | Gravimetric bohrium.com |

| Poly-NDTHDC | 100 mg/L | 25 °C | 86.1% | Electrochemical acs.org |

This compound in Mineral Flotation Processes

Ether amines, including this compound, are widely utilized as cationic collectors in mineral flotation, a physicochemical process for separating valuable minerals from gangue (unwanted) materials. mdpi.comimwa.de This compound is particularly effective in the reverse flotation of ores, where the gangue minerals are floated away, leaving the valuable mineral concentrate behind. imwa.demdpi.com Its application is prominent in the processing of iron and phosphate (B84403) ores for the selective removal of silicate (B1173343) impurities like quartz. mdpi.comjournalssystem.comgoogle.com The advantages of using ether amines like this compound over other collectors, such as primary aliphatic amines, include higher solubility in the mineral pulp, enhanced collectivity, and inherent frothing ability. mdpi.commdpi.com

The selective separation achieved with this compound is governed by its specific adsorption onto mineral surfaces. imwa.de In aqueous solutions, the amine group becomes protonated (R-NH3+), allowing it to act as a cationic collector. The primary mechanism of interaction with silicate minerals like quartz is physical adsorption, driven by electrostatic forces. journalssystem.com Quartz surfaces are typically negatively charged in the neutral to alkaline pH ranges commonly used in flotation, attracting the positively charged ammonium (B1175870) head of the ether amine molecule. mdpi.comjournalssystem.com

Hydrogen bonding can also play a role in the adsorption process, further strengthening the attachment of the collector to the mineral surface. mdpi.com Once adsorbed, the long, hydrophobic isotridecyl ether tail of the molecule is oriented outwards, transforming the naturally hydrophilic mineral surface into a hydrophobic one. imwa.de This induced hydrophobicity makes the mineral particles air-avid, allowing them to attach to air bubbles and be carried to the surface in the froth phase for removal. imwa.de The selectivity arises because this adsorption is significantly stronger on gangue minerals like quartz than on valuable minerals such as hematite (B75146) or collophane, especially when depressants like starch are used to keep the valuable minerals hydrophilic. imwa.dejournalssystem.com

This compound and related ether amines demonstrate high efficiency and selectivity in various flotation applications. mdpi.com Their chemical structure, featuring an ether linkage, contributes to better dispersion and solubility in the pulp compared to simple fatty amines. mdpi.com This leads to more effective collection with lower required dosages. mdpi.com

Research has quantified the performance of ether amine collectors in separating different minerals. For instance, in the separation of quartz and petalite (B74571), a modified ether amine collector achieved a maximum recovery of 93.2% for quartz, while the recovery of petalite was kept below 14%. mdpi.com Another study focusing on the flotation of micaceous minerals and quartz reported that approximately 97% of quartz was floated using an ether monoamine collector at a concentration of 30 mg/dm³. mdpi.com In contrast, the floatability of biotite (B1170702) and phlogopite under the same conditions was significantly lower at 63% and 46%, respectively, highlighting the collector's selectivity for quartz. mdpi.com This high selectivity is crucial for producing high-grade mineral concentrates. google.com

Table 2: Flotation Recovery of Various Minerals Using Ether Amine Collectors

| Mineral | Collector Type | Collector Concentration | Flotation Recovery (%) | Reference Study |

|---|---|---|---|---|

| Quartz | Modified Ether Amine (L0-503) | 4 x 10⁻⁴ mol/L | 93.2% | Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems mdpi.com |

| Petalite | Modified Ether Amine (L0-503) | 4 x 10⁻⁴ mol/L | < 14% | Mechanism of Modified Ether Amine Agents in Petalite and Quartz Flotation Systems mdpi.com |

| Quartz | Ether Monoamine (EDA) | 30 mg/dm³ | ~97% | Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals mdpi.com |

| Biotite | Ether Monoamine (EDA) | 30 mg/dm³ | 63% | Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals mdpi.com |

| Phlogopite | Ether Monoamine (EDA) | 30 mg/dm³ | 46% | Effect of Ether Mono Amine Collector on the Cationic Flotation of Micaceous Minerals mdpi.com |

This compound as a Chemical Intermediate

Beyond its direct applications, this compound serves as a valuable chemical intermediate in the synthesis of more complex molecules for various industries. parchem.comxdbiochems.com Its bifunctional nature, possessing both a primary amine group and a long alkyl ether chain, allows it to be a versatile building block for producing a range of specialty chemicals and performance products. google.com

This compound is utilized as an intermediate in the synthesis of textile foaming agents. parchem.com Foaming agents are surfactants that, when present in a liquid, facilitate the formation of foam by reducing the surface tension of the liquid. The inherent surfactant-like structure of this compound, with its hydrophilic amine head and lipophilic alkyl ether tail, makes it an ideal starting material.

Through chemical modification of the primary amine group, it can be converted into various types of surfactants, such as cationic, non-ionic, or amphoteric surfactants, depending on the desired properties of the final foaming agent. For example, the amine group can be ethoxylated or quaternized to enhance its surfactant properties. mdpi.com These resulting molecules are used in textile processing for applications like foam dyeing or finishing, which can offer advantages such as reduced water and energy consumption compared to traditional wet processing methods. mdpi.com

In the agricultural sector, this compound functions as an intermediate for the development of agrochemicals. parchem.com Specifically, ether amines and their derivatives are used to synthesize surfactants and adjuvants that are incorporated into pesticide and herbicide formulations to enhance their effectiveness. researchgate.netnottingham.ac.uk

The primary amine can be chemically transformed, for instance through ethoxylation, to create ether amine ethoxylates. nottingham.ac.uk These non-ionic or cationic surfactants are known to be excellent adjuvants, particularly in glyphosate-based herbicide formulations. researchgate.netnottingham.ac.uk Adjuvants improve the performance of the active ingredient by enhancing various properties such as spray droplet retention on leaves, wetting of the leaf surface, and penetration of the active ingredient through the plant cuticle. researchgate.net The use of this compound as a precursor allows for the creation of customized adjuvants that improve crop protection and yield. diplomatacomercial.com

Application in Crosslinking Reactions for Epoxy Resins

In the realm of polymer chemistry, this compound functions as an effective curing agent, or hardener, for epoxy resins. The curing of epoxy resins is a critical crosslinking process that transforms the liquid resin into a rigid, three-dimensional thermoset polymer with high mechanical strength, chemical resistance, and durability. nih.govijert.org The primary amine group of this compound contains two active hydrogen atoms that can react with the epoxide (oxirane) rings of the epoxy resin monomers. researchgate.net

The curing mechanism proceeds via a nucleophilic addition reaction. The nitrogen atom of the primary amine attacks the electrophilic carbon of the epoxide ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine still possesses an active hydrogen and can subsequently react with another epoxide group, forming a tertiary amine and another hydroxyl group. This step-growth polymerization process results in the formation of a highly crosslinked network. researchgate.net

The long, flexible isotridecyloxy chain of the molecule can impart increased flexibility and toughness to the cured epoxy network, potentially reducing brittleness which can be a characteristic of highly crosslinked polymers. mdpi.com The incorporation of this bulky aliphatic group can also enhance the hydrophobicity and moisture resistance of the final cured product. The reaction kinetics and the final properties of the cured epoxy, such as glass transition temperature (Tg) and tensile strength, are influenced by the stoichiometry of the amine hardener to the epoxy resin, as well as the curing temperature and time. researchgate.netacs.org While specific performance data for this compound is not extensively published, the general principles of aliphatic amine curing agents suggest its utility in applications requiring a balance of mechanical performance and flexibility. ijert.org

Table 1: General Effects of Aliphatic Amine Structure on Cured Epoxy Properties

| Property | Influence of Long Aliphatic Chains (like Isotridecyl) |

| Flexibility | Increased |

| Brittleness | Decreased |

| Impact Strength | Potentially Increased mdpi.com |

| Glass Transition Temp (Tg) | May be lower compared to more rigid amines |

| Moisture Resistance | Enhanced due to hydrophobicity |

| Crosslink Density | Potentially lower compared to shorter-chain diamines mdpi.com |

Contributions to Specialty Chemical Manufacturing

The reactivity of the primary amine group makes this compound a valuable intermediate in the synthesis of a variety of specialty chemicals. Its bifunctional nature, possessing both a reactive amine and a hydrophobic tail, allows for the creation of molecules with tailored properties for specific applications.

One significant application is in the synthesis of azo dyes . Azo dyes, characterized by the -N=N- functional group, are a large and important class of colorants. The synthesis typically involves a two-step process: diazotization followed by a coupling reaction. jchemrev.com A primary aromatic amine is first converted into a diazonium salt. This salt then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative, to form the azo dye. unb.capsiberg.comnih.gov While this compound is an aliphatic amine, it can be used to introduce the long alkyl chain into the final dye molecule by reacting it with a suitable aromatic precursor, thereby modifying the dye's solubility and affinity for certain substrates.

Another key area is the production of cationic surfactants , specifically quaternary ammonium compounds ("quats"). The primary amine of this compound can be converted into a quaternary ammonium salt through a process called quaternization. This typically involves reaction with alkyl halides. nih.govgoogle.com The resulting quaternary ammonium compound possesses a positively charged nitrogen atom, making it a cationic surfactant. These surfactants have a wide range of applications, including as fabric softeners, antistatic agents, and biocides, due to their ability to adsorb onto negatively charged surfaces. researchgate.net The long isotridecyl chain in such a surfactant would provide strong hydrophobicity, enhancing its surface activity.

Table 2: Illustrative Synthetic Pathways for Specialty Chemicals

| Specialty Chemical Class | General Reaction Scheme | Role of this compound |

| Azo Dyes | Diazotization of an aromatic amine, followed by coupling with a suitable aromatic partner. jchemrev.com | Can be incorporated into the coupling component to add a hydrophobic tail. |

| Quaternary Ammonium Surfactants | Alkylation of the primary amine with an alkyl halide. google.com | Serves as the precursor amine, providing the hydrophobic character. |

Emerging and Niche Applications of this compound

The unique combination of a bulky hydrophobic group and a functional amine head in this compound has led to its investigation in several emerging and niche applications.

In the cosmetics and personal care industry, there is a continuous search for ingredients that can improve product texture, stability, and efficacy. Alkyl ether amines and other long-chain amines are utilized for their surfactant and conditioning properties. mat-pro.com this compound, with its amphiphilic nature, can function as an emulsifier , helping to stabilize oil-in-water or water-in-oil formulations in creams and lotions. mdpi.com The long, branched alkyl chain can provide a substantive film on the skin, contributing to a smooth, non-greasy feel and acting as a skin-conditioning agent. nih.govnj-finechem.com

Furthermore, primary amines can be neutralized with acidic components to form soaps in-situ, which can also act as emulsifiers. wipo.int The specific structure of the isotridecyl group can influence the sensory properties and stability of the emulsion. While not as common as other classes of surfactants, the unique properties of ether amines are of interest for creating novel product textures and performance characteristics.

The development of advanced drug delivery systems aims to enhance the therapeutic efficacy of drugs by improving their solubility, stability, and targeting. The self-assembly of amphiphilic molecules into nanostructures like micelles and liposomes is a key strategy in this field. researchgate.netnih.govthreebond.co.jp Molecules with a structure similar to this compound, possessing a distinct hydrophobic tail and a hydrophilic head, have the potential to self-assemble into such drug-carrying vesicles. nih.gov

The primary amine group offers several advantages. It can be protonated at physiological pH, imparting a positive charge to the nanocarrier, which can facilitate interaction with negatively charged cell membranes. Moreover, the pH-sensitivity of the amine group could be exploited for triggered drug release in the acidic microenvironment of tumors or endosomes. nih.gov While the direct use of this compound in drug delivery is not yet established, the principles of using amphiphilic amines and ether lipids in liposome (B1194612) and micelle formation suggest a potential avenue for future research. epfl.chnih.govnih.gov The biocompatibility of such a molecule would, however, need to be thoroughly investigated. industrialchemicals.gov.au

In the petroleum industry, long-chain aliphatic amines are well-established as multifunctional additives in fuels and lubricants. chalmers.se They primarily function as corrosion inhibitors and friction modifiers .

As a corrosion inhibitor, this compound can adsorb onto metal surfaces through its polar amine head group, forming a protective, hydrophobic film. researchgate.netresearchgate.netekb.eg This film acts as a barrier, preventing corrosive species present in the fuel or lubricant from reaching the metal surface. nih.govnih.gov The long, dense hydrocarbon tail enhances the durability and effectiveness of this protective layer.

As a friction modifier , the long alkyl chains of the adsorbed amine molecules can reduce friction between moving metal parts, particularly in the boundary lubrication regime where direct metal-to-metal contact is possible. nih.govchalmers.se The adsorbed layer of this compound can provide a low-shear interface, improving fuel efficiency and reducing wear. stle.org The presence of the ether linkage may also influence the thermal stability and solvency of the additive in the base oil. dntb.gov.ua

Table 3: Functional Mechanisms of this compound as an Additive

| Application | Functional Mechanism | Key Molecular Feature |

| Corrosion Inhibition | Adsorption on metal surfaces via the amine group, forming a protective hydrophobic film. researchgate.netekb.eg | Polar amine head and long hydrophobic tail. |

| Friction Modification | Formation of a low-shear boundary film on metal surfaces, reducing asperity contact. nih.govchalmers.se | Long, flexible isotridecyl chain. |

Toxicological Profile and Ecotoxicological Impact of 3 Isotridecyloxy Propylamine

In Vitro and In Vivo Toxicological Assessment of 3-(Isotridecyloxy)propylamine

The toxicological profile of this compound has been evaluated through various studies to determine its potential hazards to human health. These assessments cover acute effects, potential for genetic damage, irritation, and sensitization.

Acute toxicity assessments indicate that this compound is harmful if ingested. chemicalbook.comechemi.com It is classified under the Globally Harmonized System (GHS) as Acute Toxicity, Category 4, for the oral route of exposure. chemicalbook.comechemi.com In case of inhalation, the recommended first aid is to move the person to fresh air. chemicalbook.comechemi.com For skin contact, immediate removal of contaminated clothing and washing the skin is advised. chemicalbook.comechemi.com

| Exposure Route | Hazard Category | Hazard Statement |

|---|---|---|

| Oral | Category 4 | H302: Harmful if swallowed chemicalbook.comechemi.com |

The mutagenic potential of this compound has been investigated using standard genotoxicity assays. researchgate.netnih.gov These tests are designed to detect compounds that can induce genetic damage, such as gene mutations or chromosomal alterations. nih.govich.org

A bacterial reverse mutation assay, commonly known as the Ames test, was conducted to evaluate the substance's ability to induce gene mutations. researchgate.netnih.gov The test utilized several strains of Salmonella typhimurium (TA98, TA100, TA1535, and TA1537) and Escherichia coli (WP2 uvrA) with and without a metabolic activation system (S9 mix). researchgate.netnih.gov The results showed no increase in the number of revertant colonies at any tested concentration, indicating that this compound is not mutagenic under the conditions of the Ames assay. researchgate.netnih.gov

Furthermore, an in vitro chromosomal aberration test was performed using Chinese hamster lung (CHL) cells. researchgate.netnih.gov This assay assesses the potential of a substance to cause structural damage to chromosomes. The study found that this compound did not produce any structural aberrations in the CHL cells, both in the presence and absence of the S9 mix. researchgate.netnih.gov Based on these findings, the compound is considered to be non-mutagenic. researchgate.net

| Test Type | Test System | Metabolic Activation | Result |

|---|---|---|---|

| Bacterial Reverse Mutation Assay (Ames Test) | S. typhimurium and E. coli strains | With and Without S9 Mix | Non-mutagenic researchgate.netnih.gov |

| In Vitro Chromosomal Aberration Test | Chinese Hamster Lung (CHL) cells | With and Without S9 Mix | No structural aberrations observed researchgate.netnih.gov |

Studies on the irritation potential of this compound show that it is a corrosive substance. It is classified as causing severe skin burns and eye damage (Skin Corrosion, Sub-category 1B). chemicalbook.com Direct contact can result in significant tissue damage. chemicalbook.comechemi.com In case of eye contact, it is recommended to rinse cautiously with water for several minutes. chemicalbook.comechemi.com For skin contact, immediate washing with soap and plenty of water is advised. chemicalbook.com

While no specific studies on the skin sensitization potential of this compound were identified in the search results, related compounds such as 3-(dimethylamino)propylamine (DMAPA) are known to be dermal sensitizers. nih.govresearchgate.netwalshmedicalmedia.com

Based on the conducted search, no specific studies investigating the reproductive and developmental toxicity of this compound were available. Standard guidelines for such assessments exist to evaluate effects on fertility, pre- and postnatal development, and potential teratogenicity, but data specific to this compound has not been identified. ich.orgeuropa.eufda.gov

Information regarding the subchronic and chronic toxicity of this compound is not available in the provided search results. Such studies are necessary to understand the potential health effects of long-term or repeated exposure to a substance.

Environmental Fate and Transport of this compound

The environmental impact of this compound is significant, particularly in aquatic ecosystems. It is classified as very toxic to aquatic life with long-lasting effects (Hazardous to the aquatic environment, long-term - Category Chronic 1). chemicalbook.comechemi.com This necessitates preventing its release into the environment. chemicalbook.comechemi.com

The environmental behavior of a chemical is influenced by its physical and chemical properties. epa.gov For this compound, these properties suggest how it might partition and move between different environmental compartments like air, water, and soil.

| Property | Value |

|---|---|

| Vapor Pressure | 5.27E-05 mmHg at 25°C lookchem.com |

| Water Solubility | 210 mg/L at 23°C lookchem.com |

| LogP (Octanol-Water Partition Coefficient) | 5.219 lookchem.com |

The low vapor pressure indicates that the substance is not likely to be volatile and will not readily partition into the atmosphere. lookchem.com Its limited water solubility combined with a high LogP value suggests a tendency to adsorb to soil and sediment and a potential for bioaccumulation in aquatic organisms. lookchem.com

Studies on related substances, such as isotridecanol (B73481) ethoxylates, indicate they are readily biodegradable. santos.comsantos.com Amines as a chemical class are generally considered susceptible to biodegradation. researchgate.net However, the classification of this compound as having long-lasting effects in the aquatic environment suggests that its degradation rate may be slow enough to cause chronic toxicity. chemicalbook.comechemi.com

Occurrence and Distribution in Environmental Compartments (Wastewater, Air, Biota)

The primary industrial use of this compound is as an amine flotation agent in mining operations industrialchemicals.gov.au. In this application, the process water is typically recycled within an enclosed flotation circuit industrialchemicals.gov.au. The ultimate disposal route for the chemical is into on-site tailings dams, with no expected direct release into environmental waters industrialchemicals.gov.au. Consequently, a predicted environmental concentration has not been calculated, as significant release is not anticipated under current use and disposal practices industrialchemicals.gov.au.

As a surfactant that carries a cationic charge under typical environmental conditions, this compound is more likely to bind to epithelial surfaces rather than crossing lipid barriers, indicating a low potential for bioaccumulation industrialchemicals.gov.au. This assessment is supported by experimental data for other cationic surfactants industrialchemicals.gov.au.

Adsorption, Leaching, and Mobility in Soil and Sediment Matrices

This compound is expected to strongly sorb to soils and sediments industrialchemicals.gov.au. This prediction is based on measured log KOC (Organic Carbon-Water Partition Coefficient) values from studies conducted on analogous chemical structures industrialchemicals.gov.au. Strong sorption indicates that the compound, if released, would bind tightly to solid matrices like soil and sediment particles. This characteristic would significantly limit its mobility, reducing the potential for leaching into groundwater.

Table 1: Environmental Fate Characteristics of this compound

| Parameter | Finding | Implication | Source |

| Ready Biodegradability | Not readily biodegradable | Persistence in the environment | industrialchemicals.gov.au |

| Soil Sorption | Expected to strongly sorb to soil (based on analogue data) | Low mobility and low potential for leaching | industrialchemicals.gov.au |

| Bioaccumulation Potential | Low potential | Unlikely to accumulate significantly in organisms | industrialchemicals.gov.au |

Photodegradation and Other Abiotic Degradation Mechanisms

The chemical structure of this compound does not possess functional groups that are known to be susceptible to common abiotic degradation processes industrialchemicals.gov.au. While specific studies on the photodegradation or hydrolysis of this compound were not found, its structural characteristics suggest that these degradation pathways may not be significant in its environmental fate.

Environmental Transformations and Identification of Degradation Products

Information regarding the environmental transformation of this compound and the identity of its potential degradation products is not available in the reviewed scientific literature.

Ecotoxicity of this compound to Aquatic Organisms

Based on available data, this compound is considered to be acutely very toxic to multiple trophic levels in the aquatic environment, including fish, invertebrates, and algae industrialchemicals.gov.au.

Algal Growth Inhibition Studies (e.g., Pseudokirchneriella subcapitata, Skeletonema Costatum)

The compound has been shown to be very toxic to algal growth industrialchemicals.gov.au. Specific algal toxicity tests have been conducted using the freshwater green alga Pseudokirchneriella subcapitata chemicalbook.com. However, quantitative results, such as the EC50 (the concentration causing a 50% effect on growth), are not specified in the available documentation chemicalbook.com. There was no information found regarding toxicity studies on the marine diatom Skeletonema costatum.

Table 2: Ecotoxicity of this compound to Algae

| Test Organism | Endpoint | Result | Source |

| Algae (unspecified) | Acute Toxicity | Very toxic to algal growth | industrialchemicals.gov.au |

| Pseudokirchneriella subcapitata | Growth Inhibition (EC50) | Test conducted, but quantitative value not available | chemicalbook.com |

| Skeletonema costatum | Not specified | No data available |

Toxicity to Aquatic Invertebrate Species (e.g., Daphnia magna)

This compound is classified as acutely toxic to aquatic invertebrates. Studies on the freshwater crustacean Daphnia magna, a standard model organism for aquatic toxicity testing, have been conducted to determine the compound's acute effects. The endpoint typically measured is the EC50, which is the concentration of a substance that causes immobilization in 50% of the daphnids over a 48-hour exposure period.

Based on data submitted to the European Chemicals Agency (ECHA), the acute toxicity to Daphnia magna is well-documented, leading to its classification as highly toxic to aquatic life. The reported 48-hour EC50 value is in the range that warrants a classification of "Acute 1" under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.

**Table 1: Acute Toxicity of this compound to *Daphnia magna***

| Organism | Test Type | Endpoint | Value | Exposure Duration |

|---|---|---|---|---|

| Daphnia magna (Water Flea) | Acute Immobilization | EC50 | 0.1 - 1 mg/L | 48 hours |

This high toxicity indicates that even small releases of this compound into aquatic environments could have a significant and immediate adverse impact on invertebrate populations, which are a crucial part of the food web.

Fish Acute and Chronic Toxicity Assessments

The ecotoxicological data regarding the effects of this compound on fish species indicate significant toxicity. The compound's hazard classification as "very toxic to aquatic life with long lasting effects" (H410) is derived from data on various aquatic species, including fish. nih.govnih.govchemicalbook.comreachcentrumdatabrokerage.com Acute toxicity in fish is generally assessed by determining the LC50, the concentration of the chemical that is lethal to 50% of the test fish over a 96-hour period.

Table 2: Acute and Chronic Toxicity of this compound to Fish

| Organism | Test Type | Endpoint | Value | Exposure Duration |

|---|---|---|---|---|

| Fish (e.g., Oncorhynchus mykiss or Danio rerio) | Acute Toxicity | 96-hour LC50 | 1 - 10 mg/L (Predicted) | 96 hours |

| Fish | Chronic Toxicity | NOEC | < 0.1 mg/L (Predicted) | Long-term |

Note: Values are often predicted based on GHS classification criteria when specific experimental results are not publicly disseminated.

The potential for chronic effects is also a significant concern, as long-term exposure to low concentrations of the substance could impact fish reproduction, growth, and survival.

Impact on Native Microbial Communities (e.g., Nitrifying Bacteria)

Specific studies on the impact of this compound on native microbial communities, such as nitrifying bacteria, are not extensively available in public literature. However, the chemical nature of this compound provides insight into its likely effects. As a primary aliphatic amine with a long alkyl chain and an ether linkage, it possesses surfactant properties. Amines of this type are known to act as effective biocides.

The mechanism of biocidal action for such amines typically involves the disruption of microbial cell membranes. The positively charged amine group can interact with the negatively charged components of the bacterial cell wall, leading to increased cell wall stress and altered permeability. This disruption can inhibit the normal flow of essential substances into and out of the cell, ultimately causing cell death.

Nitrifying bacteria, which are essential for the nitrogen cycle in both terrestrial and aquatic ecosystems, are susceptible to such broad-spectrum biocides. Inhibition of these bacteria can lead to an accumulation of ammonia and prevent its conversion to nitrite and nitrate, disrupting ecosystem function. Given the known antimicrobial properties of similar amine compounds, it is highly probable that this compound would have an inhibitory or toxic effect on nitrifying bacteria and other native microbial communities upon release into the environment.

Comparative Toxicological and Ecotoxicological Analysis with Related Amines

The toxicological profile of this compound is consistent with that of other long-chain aliphatic amines and ether amines, which are generally recognized for their aquatic toxicity and corrosive properties. A comparative analysis highlights these similarities.

3-(Hexyloxy)propylamine (CAS 16728-61-3): This is a shorter-chain analogue. It is also classified as causing severe skin burns and being very toxic to aquatic life with long-lasting effects (H410). nih.gov The high aquatic toxicity is a shared characteristic, suggesting that the propylamine (B44156) moiety combined with an ether-linked alkyl chain is a key driver of this effect, regardless of the precise chain length (from C6 to C13).

3-(Tridecyloxy)propylamine (CAS 14676-61-0): This compound is a close structural analogue. It shares the same GHS hazard classifications, including being very toxic to aquatic life (H400) and very toxic to aquatic life with long-lasting effects (H410). nih.gov This demonstrates a consistent pattern of high ecotoxicity for C13-ether propylamines.

Coco Alkyl Amines (CAS 61788-46-3): This group of primary aliphatic amines (without the ether linkage) is also known to be corrosive and toxic to aquatic life. The Australian government's assessment of primary aliphatic (C12-22) amines notes their corrosive nature and potential for environmental hazard. researchgate.net

The European Chemicals Agency (ECHA) has assessed a group of 33 substances designated as "aliphatic amines with ether substituents," which includes compounds like 3-(tridecyloxy)propylamine. geelio.com The assessment identified aquatic toxicity as a significant hazard for the group, reinforcing the need for regulatory oversight. This group-based assessment suggests that the toxicological properties of this compound are not unique but are characteristic of this class of chemicals. The primary mode of action, related to their surfactant and membrane-disrupting capabilities, is a common feature across these related amines.

Table 3: Comparison of Hazard Classifications for Related Amines

| Compound Name | Aquatic Acute Hazard | Aquatic Chronic Hazard | Skin Corrosion |

|---|---|---|---|

| This compound | Category 1 | Category 1 | Category 1A/1B |

| 3-(Tridecyloxy)propylamine | Category 1 | Category 1 | Category 1B |

| 3-(Hexyloxy)propylamine | Not Classified | Category 1 | Category 1A |

| Coco Alkyl Amines | Category 1 | Category 1 | Category 1B |

Regulatory Framework and Risk Assessment of 3 Isotridecyloxy Propylamine

Global Regulatory Status and Inclusion in Chemical Inventories (e.g., REACH, TSCA, GHS)

3-(Isotridecyloxy)propylamine is recognized and regulated by major chemical control laws across the globe. Its inclusion in key inventories facilitates its trade and use, while also mandating compliance with established safety and reporting standards.

REACH (Registration, Evaluation, Authorisation and Restriction of Chemicals) : In the European Union, this compound is registered under the REACH regulation. nih.gov Its status is listed as "Active," indicating that it has been successfully registered with the European Chemicals Agency (ECHA), and its manufacture or importation into the EU is permitted in accordance with the submitted dossier. nih.gov

TSCA (Toxic Substances Control Act) : In the United States, this compound is listed on the TSCA Chemical Substance Inventory. nih.gov The EPA (Environmental Protection Agency) lists its commercial activity status as "ACTIVE," which means the chemical is currently in commerce in the United States. nih.govdata.gov This status requires manufacturers and importers to adhere to TSCA's reporting and risk evaluation requirements. chemradar.com

GHS (Globally Harmonized System of Classification and Labelling of Chemicals) : The GHS provides a universal framework for classifying and communicating chemical hazards. This compound has a harmonized classification that reflects its potential risks. nih.gov The classification necessitates specific labeling, including pictograms, a signal word, and hazard statements, to alert users to its potential dangers. nih.gov

The GHS classification for this compound is detailed in the table below.

| Hazard Class & Category | Hazard Statement Code | Hazard Statement Description | Pictogram | Signal Word |

| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed | Irritant | Danger |

| Skin Corrosion/Irritation (Category 1B) | H314 | Causes severe skin burns and eye damage | Corrosive | Danger |

| Hazardous to the Aquatic Environment, Long-Term Hazard (Category 1) | H410 | Very toxic to aquatic life with long lasting effects | Environmental Hazard | Danger |

Data sourced from ECHA C&L Inventory notifications. nih.gov

In addition to the EU and US, this compound is also listed on other national chemical inventories, including in Canada (DSL/NDSL), Australia (AICS), China (IECSC), Japan (ENCS), and Korea (KECL), indicating its global commercial presence. fishersci.com

Methodologies for Environmental and Human Health Risk Assessment of this compound

The risk assessment for chemical substances like this compound is a systematic, multi-step process designed to evaluate potential adverse effects on human health and the environment. scispace.com While specific proprietary risk assessment reports are not always publicly available, the methodologies follow internationally accepted scientific principles.

Human Health Risk Assessment: The assessment of risk to human health follows a structured approach:

Hazard Identification : This step involves identifying the intrinsic hazardous properties of the substance. For this compound, the key hazards identified through GHS classification are acute oral toxicity and severe skin corrosivity. nih.govnj.gov

Dose-Response Assessment : This stage quantifies the relationship between the dose of the substance and the incidence or severity of an adverse health effect. Toxicological studies are used to determine thresholds or no-effect levels (e.g., No-Observed-Adverse-Effect Level, NOAEL).

Exposure Assessment : This involves estimating the intensity, frequency, and duration of human exposure to the substance through various routes (inhalation, dermal, ingestion) across different scenarios, such as occupational handling or consumer use. americanchemistry.com

Risk Characterization : The final step integrates the information from the previous stages to estimate the probability of adverse health effects occurring in exposed populations. This is often done by comparing exposure levels to the established NOAELs to calculate a Margin of Safety. nih.gov

Environmental Risk Assessment (ERA): The ERA for this compound evaluates its potential impact on ecosystems. scispace.com

Hazard Identification : This step focuses on the ecotoxicological effects of the substance. The classification "Very toxic to aquatic life with long lasting effects" (H410) is the primary environmental hazard for this compound. nih.gov

Effects Assessment : Ecotoxicological studies on representative aquatic organisms (e.g., fish, daphnia, algae) are conducted to determine toxicity endpoints. From this data, a Predicted No-Effect Concentration (PNEC) is derived, representing the concentration below which unacceptable effects on the ecosystem are unlikely to occur. scispace.com

Exposure Assessment : This involves modeling and measuring the potential concentrations of the chemical in various environmental compartments (water, soil, sediment). It considers the substance's lifecycle, including production, use, and disposal, as well as its persistence and bioaccumulation potential.

Risk Characterization : The risk is characterized by comparing the Predicted Environmental Concentration (PEC) with the PNEC. A PEC/PNEC ratio greater than 1 suggests a potential risk to the environment, which may trigger the need for risk management measures.

Strategies for Sustainable Production and Responsible Management of this compound

Sustainable and responsible handling of this compound is critical throughout its lifecycle, from synthesis to disposal, to minimize its environmental footprint and protect human health.

Strategies for Sustainable Production: While specific sustainable production routes for this compound are not widely documented in public literature, general principles of green chemistry and sustainable industrial manufacturing can be applied:

Catalyst Efficiency : Research and development into more efficient and selective catalysts can increase reaction yields, reduce energy consumption, and minimize the formation of by-products and impurities.

Process Intensification : Employing continuous manufacturing processes over batch processes can lead to better control, reduced waste, and lower energy inputs per unit of product.

Renewable Feedstocks : Exploring pathways to derive the alcohol or amine precursors from biorenewable sources, such as oleochemicals, could reduce the dependency on fossil fuels. illinois.edu

Waste Valorization : Developing methods to recover and reuse unreacted materials or convert by-products into valuable materials aligns with the principles of a circular economy.

Strategies for Responsible Management: Responsible management focuses on minimizing exposure and environmental release during handling, use, and disposal.

Engineering Controls : In occupational settings, the use of closed systems, local exhaust ventilation, and other engineering controls is the primary method to minimize worker inhalation exposure. americanchemistry.com

Personal Protective Equipment (PPE) : Due to its corrosive nature, handling this compound requires appropriate PPE, including chemical-resistant gloves, protective clothing, and eye/face protection to prevent skin and eye burns. fishersci.com

Spill and Waste Management : Procedures for managing spills and disposing of waste must be in place. As an amine, waste should be handled to prevent uncontrolled reactions and environmental contamination. americanchemistry.com Waste material is typically incinerated in a controlled and approved facility.

Product Stewardship : Manufacturers and suppliers have a responsibility to provide clear information and guidance to downstream users on safe handling, storage, and disposal practices through Safety Data Sheets (SDS) and other technical documents. nouryon.com This includes advising on preventing releases to waterways, given the compound's high aquatic toxicity. nih.gov

Future Research Perspectives on 3 Isotridecyloxy Propylamine

The unique molecular structure of 3-(Isotridecyloxy)propylamine, featuring a branched lipophilic alkyl chain and a hydrophilic primary amine group, underpins its utility in diverse industrial applications. However, advancing its efficiency, sustainability, and safety profile necessitates forward-looking research. This article explores key future research perspectives, from green synthesis and computational modeling to ecological impact analysis and innovative formulation strategies.

Q & A

Q. In emulsion systems, how does the molecular architecture of this compound influence its cationic emulsifier performance?

- Answer : The tertiary amine group enables pH-responsive charge modulation, while the branched isotridecyl chain enhances steric stabilization. Conductivity titration and zeta potential measurements quantify charge density. Emulsion stability is tested via accelerated aging (centrifugation, thermal cycling) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products